Product packaging for Bis-Mal-Lysine-PEG4-TFP ester(Cat. No.:CAS No. 2173083-46-8)

Bis-Mal-Lysine-PEG4-TFP ester

Cat. No.: B3116533
CAS No.: 2173083-46-8
M. Wt: 843.8 g/mol
InChI Key: QODWSCJQLAMMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Bis-Mal-Lysine-PEG4-TFP Ester within Advanced Chemical Synthesis

The synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROTACs, demands a high degree of control and specificity. This compound is a prime example of a reagent that meets these demands. Its design allows for a step-wise and controlled conjugation of different molecules, minimizing unwanted side reactions and the formation of heterogeneous mixtures. chemscene.com The presence of three distinct reactive moieties on a single scaffold provides chemists with a versatile platform for constructing elaborate molecular systems. rsc.orgnih.gov

Significance of Multifunctional Linkers in Contemporary Chemical Biology

Multifunctional linkers are crucial for the development of next-generation therapeutics and diagnostic agents. nih.gov They enable the connection of a targeting molecule (like an antibody) to one or more effector molecules (like a drug or a fluorescent probe). nih.govnih.gov This modular approach allows for the creation of agents with enhanced specificity, potency, and tailored pharmacokinetic profiles. In fields like targeted therapy, such linkers are indispensable for delivering potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. nih.gov

Historical Development and Evolution of Bioconjugation Reagents

The field of bioconjugation has evolved from using simple, often non-specific, crosslinkers to employing highly sophisticated reagents with orthogonal reactivity. nih.gov Early methods often resulted in poorly defined conjugates with variable efficacy. The development of reagents with specific reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting amines and maleimides for targeting thiols, was a significant step forward. The current trend is towards heterobifunctional and heterotrifunctional linkers, like this compound, which offer even greater control over the conjugation process. nih.govrsc.orgnih.gov

Overview of Reactive Architectures: Maleimide (B117702), Lysine (B10760008), Polyethylene (B3416737) Glycol (PEG), and Tetrafluorophenyl (TFP) Ester Moieties

The power of this compound lies in the unique properties of its four key components:

Maleimide: The two maleimide groups are highly reactive towards thiol (sulfhydryl) groups, which are present in cysteine residues of proteins. This reaction is specific within a pH range of 6.5 to 7.5 and forms a stable thioether bond. lookchem.combroadpharm.com

Lysine: The lysine backbone serves as a central scaffold, providing two primary amine groups that are functionalized with the maleimide moieties. issuu.com This branched structure allows for the attachment of two separate thiol-containing molecules.

Polyethylene Glycol (PEG): The PEG4 linker is a short chain of four ethylene (B1197577) glycol units. This hydrophilic spacer increases the water solubility of the entire molecule and the resulting conjugate. lookchem.combroadpharm.com PEGylation is a well-established technique to improve the pharmacokinetic properties of biomolecules. targetmol.com

Tetrafluorophenyl (TFP) Ester: The TFP ester is a reactive group that targets primary amines, such as those found on the side chain of lysine residues or at the N-terminus of proteins. A key advantage of TFP esters over the more common NHS esters is their increased stability against hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugations. lookchem.combroadpharm.com

Detailed Research Findings

While specific peer-reviewed studies detailing the application of this compound are not abundant in the public domain, its design strongly indicates its utility in the construction of complex bioconjugates, particularly PROTACs. Chemical suppliers explicitly market this compound as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.combiocat.commedchemexpress.com

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The properties of the linker, such as its length, flexibility, and solubility, are critical for the efficacy of the PROTAC.

The structure of this compound is ideally suited for this purpose. The TFP ester can be used to attach the linker to a ligand for the target protein or the E3 ligase that has a free amine group. The two maleimide groups can then be used to attach the other ligand, which would need to be modified with a thiol group. The PEG4 spacer would provide the necessary flexibility and solubility for the resulting PROTAC molecule to effectively bring the target protein and the E3 ligase into proximity.

The use of a lysine scaffold to create a branched linker allows for the potential attachment of two molecules of the same or different E3 ligase ligands, which could potentially enhance the efficiency of protein degradation. Research on other lysine-based linkers has shown their utility in creating multi-component systems. nih.gov

Compound Properties and Names

Below is a table summarizing the key properties of this compound and a list of the chemical compounds mentioned in this article.

Table 1: Properties of this compound

Property Value Reference
CAS Number 1426164-53-5 broadpharm.com
Molecular Formula C37H45F4N5O13 broadpharm.com
Molecular Weight 843.77 g/mol medchemexpress.com
Appearance Solid
Solubility Soluble in DMSO medchemexpress.com

| Storage | -20°C, protect from light | medchemexpress.com |

Table 2: List of Mentioned Compounds

Compound Name
This compound
N-hydroxysuccinimide (NHS)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H45F4N5O13 B3116533 Bis-Mal-Lysine-PEG4-TFP ester CAS No. 2173083-46-8

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWSCJQLAMMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45F4N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701098370
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173083-46-8
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701098370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design Principles and Synthetic Methodologies

Strategic Design of Bis-Mal-Lysine-PEG4-TFP Ester for Targeted Reactivity

Rationale for Dual Maleimide (B117702) Functionalization

The inclusion of two maleimide groups is a key design feature, providing two specific reaction sites for molecules containing sulfhydryl (thiol) groups, such as cysteine residues in proteins. thermofisher.comthermofisher.com This dual functionality allows for the crosslinking of two separate thiol-containing molecules or the bridging of two cysteine residues within a single protein or protein complex. mpg.dethermofisher.com The maleimide-thiol reaction is highly selective and efficient at a neutral pH range (6.5-7.5), forming a stable thioether bond. thermofisher.comthermofisher.comaxispharm.com This specificity is crucial for creating well-defined and homogenous bioconjugates, which is a significant advantage over less selective methods that can result in heterogeneous mixtures. acs.org The ability to link two distinct molecules has applications in the creation of bispecific antibodies or other multi-component therapeutic or diagnostic agents. acs.orgacs.orgnih.gov

Role of the Polyethylene (B3416737) Glycol (PEG4) Spacer in Bioconjugation Design

The PEG4 spacer arm, consisting of four repeating ethylene (B1197577) glycol units, is integral to the linker's design for several reasons. thermofisher.comthermofisher.com

Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the entire linker and the resulting bioconjugate. thermofisher.comthermofisher.comnih.gov This is particularly beneficial when working with hydrophobic molecules, preventing aggregation and improving biocompatibility. lifetein.com

Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer provides distance between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the parent molecules. lifetein.comrsc.org

Minimized Immunogenicity: PEGylation, the process of attaching PEG chains, is a well-established method for reducing the immunogenicity of proteins and peptides. nih.gov

The discrete length of the PEG4 spacer allows for precise control over the distance between the conjugated entities, which can be optimized for specific applications. thermofisher.com

Advantages of Tetrafluorophenyl (TFP) Ester over Alternative Activated Esters

The TFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found in proteins. broadpharm.comucsd.eduwikipedia.org While it functions similarly to the more common N-hydroxysuccinimide (NHS) esters, the TFP ester offers several distinct advantages. broadpharm.comwikipedia.org

Enhanced Hydrolytic Stability: TFP esters exhibit a significantly greater resistance to spontaneous hydrolysis in aqueous solutions, especially at the basic pH levels often used for conjugation reactions. broadpharm.comwikipedia.orgacs.orglumiprobe.com This increased stability allows for longer reaction times, leading to more efficient and reproducible labeling of biomolecules. broadpharm.comucsd.edu

Reduced Side Reactions: The byproduct of the TFP ester reaction, tetrafluorophenol, is less nucleophilic than the NHS byproduct, which can minimize interference with the desired conjugation reaction. thieme-connect.com

The superior stability of TFP esters makes them a preferred choice for bioconjugation, particularly when working with valuable or sensitive biomolecules where reaction efficiency and reproducibility are paramount. ucsd.eduacs.org

Advanced Synthetic Routes and Strategies for this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the successful integration of its various functional components.

Preparation of Key Precursors

The synthesis typically begins with the preparation of the core components. A lysine derivative serves as the scaffold, providing the initial amine groups for subsequent modifications. The maleimide groups are often introduced by reacting the lysine amines with a maleimide-containing reagent. The PEG4 spacer is then incorporated, often through a reaction with a PEGylated carboxylic acid or a similar derivative. Finally, the TFP ester is formed from a corresponding carboxylic acid.

One general approach for creating TFP esters involves the treatment of a carboxylic acid with 2,3,5,6-tetrafluorophenyl trifluoroacetate. oup.com This method has been shown to produce TFP esters in high yields. oup.com

Optimized Reaction Conditions for Maleimide and TFP Ester Integration

The successful synthesis of the final product hinges on the careful optimization of the reaction conditions for each step.

Maleimide Coupling: The reaction of maleimides with thiols is typically carried out in a buffer at a pH between 6.5 and 7.5 to ensure specificity for sulfhydryl groups and minimize side reactions with amines or hydrolysis of the maleimide ring. thermofisher.comthermofisher.comaxispharm.com It is also crucial to exclude thiol-containing reducing agents from the reaction mixture, as they would compete for the maleimide groups. thermofisher.comthermofisher.comlumiprobe.com

TFP Ester Formation and Coupling: The formation of the TFP ester from a carboxylic acid can be achieved using reagents like 2,3,5,6-tetrafluorophenyl trifluoroacetate. oup.com The subsequent reaction of the TFP ester with primary amines to form an amide bond is generally performed in a buffer at a pH of 7-9. broadpharm.com The TFP ester should be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. thermofisher.com

The following table summarizes the key reaction parameters:

ReactionpH RangeKey Considerations
Maleimide-Thiol Coupling6.5 - 7.5Exclusion of thiol-containing reducing agents. thermofisher.comthermofisher.comlumiprobe.com
TFP Ester-Amine Coupling7.0 - 9.0Dissolve TFP ester in anhydrous organic solvent first. broadpharm.comthermofisher.com

Purification and Characterization Methodologies for Synthetic Intermediates and Final Product

The multi-step synthesis of this compound necessitates rigorous purification of intermediates and the final product to ensure high purity and functionality. A combination of chromatographic and analytical techniques is employed throughout the synthetic process.

Purification Methodologies:

Following each synthetic step, purification is critical to remove unreacted starting materials, reagents, and by-products. Common techniques include:

Size-Exclusion Chromatography (SEC): This is a primary method for purifying PEGylated compounds. nanocs.net It separates molecules based on their hydrodynamic volume, effectively removing smaller molecules like unreacted activating agents or protecting groups from the larger PEG-containing intermediates and the final product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to separate compounds based on their hydrophobicity. It is particularly useful for purifying the final product and for analyzing its purity. Different gradients of organic solvents (e.g., acetonitrile) and water are used to elute the components.

Flash Column Chromatography: For larger scale preparations, flash chromatography on silica (B1680970) gel can be employed to purify intermediates. justia.com The choice of solvent system is crucial for achieving good separation.

Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities from larger PEGylated intermediates or the final conjugate, especially after conjugation to a protein. nanocs.net

Characterization Methodologies:

The identity and purity of the synthetic intermediates and the final this compound are confirmed using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of the synthesized molecules. nih.gov Specific proton and carbon signals corresponding to the lysine core, the maleimide groups, the PEG spacer, and the TFP ester are identified to verify the successful incorporation of each component.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the intermediates and the final product, confirming their identity. thieme-connect.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the ester carbonyl of the TFP group and the imide carbonyls of the maleimide rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the progress of reactions, for instance, by observing the release of tetrafluorophenol during conjugation to an amine.

The following table summarizes the key purification and characterization techniques.

Technique Purpose Stage of Use References
Size-Exclusion Chromatography (SEC)Removal of small molecule impuritiesIntermediate and Final Product Purification nanocs.net
Reversed-Phase HPLC (RP-HPLC)High-resolution purification and purity assessmentFinal Product Purification and Analysis
Flash Column ChromatographyPreparative scale purificationIntermediate Purification justia.com
Dialysis / UltrafiltrationRemoval of small molecules from large conjugatesPost-conjugation Purification nanocs.net
NMR Spectroscopy (¹H, ¹³C)Structural elucidation and confirmationIntermediate and Final Product Characterization nih.gov
Mass Spectrometry (ESI, MALDI)Molecular weight determinationIntermediate and Final Product Characterization thieme-connect.comnih.gov
FTIR SpectroscopyFunctional group identificationIntermediate and Final Product Characterization
UV-Vis SpectroscopyReaction monitoringConjugation Step

Comparative Analysis of Synthetic Efficiencies for Related Polyethylene Glycol (PEG)-Based Linkers

Comparison of Amine-Reactive Esters: TFP vs. NHS

Stability and Reactivity of Maleimide Groups

The table below provides a qualitative comparison of the synthetic efficiencies of different types of PEG linkers, considering factors like the number of steps, reactivity, and stability of the functional groups.

Linker Type Typical Functional Groups Synthetic Complexity Reactive Group Stability Typical Overall Yield References
Homobifunctional PEGe.g., Bis-NHS ester, Bis-MaleimideLowModerate (NHS) to High (Maleimide at pH <7.5)High google.com
Heterobifunctional PEGe.g., Mal-PEG-NHS, Azide-PEG-AlkyneModerateVaries by group; NHS less stable than TFPModerate to High windows.net
This compound 2x Maleimide, 1x TFP ester High High (TFP), Moderate (Maleimide) Moderate medchemexpress.com
Heterotrifunctional PEG (general)e.g., Amine, Aldehyde, ThiolHighRequires orthogonal protecting groupsLow to Moderate psu.edu
Click Chemistry LinkersAzide, AlkyneModerateHighHigh nih.govbeilstein-journals.org

Reactivity and Mechanism in Bioconjugation

Thiol-Maleimide Reaction Kinetics and Selectivity in the Context of Bis-Mal-Lysine-PEG4-TFP Ester

The bioconjugation process involving this compound is initiated by the reaction of its two maleimide (B117702) groups with thiol-containing biomolecules. broadpharm.com This reaction is a cornerstone of bioconjugation due to its high efficiency and selectivity under mild conditions. axispharm.com

The reaction between a maleimide and a thiol group, a Michael addition, is highly dependent on the pH of the reaction medium. axispharm.commdpi.com The optimal pH range for this reaction is between 6.5 and 7.5. axispharm.comatto-tec.com Within this range, the thiol group is sufficiently deprotonated to its thiolate form, which is the reactive nucleophile, while minimizing competing reactions with other nucleophilic groups like amines. axispharm.comresearchgate.net

At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.com As the pH increases above 7.5, the rate of maleimide reaction with amines becomes more significant, potentially leading to a loss of selectivity. researchgate.net Conversely, lowering the pH below 6.5 reduces the concentration of the reactive thiolate, thereby slowing down the desired conjugation reaction. nih.gov

Under alkaline conditions (pH ≥ 8), maleimides are also susceptible to hydrolysis, where the maleimide ring opens to form a non-reactive maleic acid amide derivative. uu.nl Therefore, maintaining the pH within the optimal 6.5-7.5 range is critical for achieving high-yield and selective thiol conjugation. axispharm.com

Table 1: pH Influence on Thiol-Maleimide Reaction

pH Range Reactivity with Thiols Competing Reactions
< 6.5 Decreased reaction rate
6.5 - 7.5 Optimal, high selectivity for thiols Minimal
> 7.5 Increased rate of reaction with amines Increased hydrolysis of maleimide

Several strategies can be employed to enhance the specificity of the thiol-maleimide reaction and minimize off-target modifications.

pH Control: As discussed, maintaining the reaction pH between 6.5 and 7.5 is the most crucial factor for ensuring selectivity for thiols. axispharm.comresearchgate.net

Use of Chelating Agents: Including a chelating agent like EDTA (2-5 mM) in the reaction buffer can prevent the oxidation of free thiols to disulfides, which are unreactive towards maleimides. researchgate.netlumiprobe.com

Engineered Cysteine Residues: For protein conjugation, site-specifically introducing cysteine residues at desired locations on the antibody surface has become a popular method to achieve homogeneous and selective modification. rsc.org This approach avoids the stochastic conjugation to naturally occurring amino acids. rsc.org

Stabilization of the Conjugate: The initial thiosuccinimide adduct formed from the thiol-maleimide reaction can undergo a retro-Michael reaction, leading to potential exchange with other thiols like glutathione. nih.govd-nb.info Strategies to overcome this include promoting the hydrolysis of the thiosuccinimide ring to a stable thioether, which is facilitated by electron-withdrawing groups on the maleimide. nih.govd-nb.info Another approach is a transcyclization reaction, where an adjacent nucleophile attacks the succinimide (B58015) ring, forming a more stable structure. nih.gov

Amine-Reactive TFP Ester Chemistry in this compound

Following the thiol-maleimide conjugation, the TFP ester end of the this compound linker is available for reaction with primary amine groups. broadpharm.com This allows for the attachment of a second biomolecule or payload.

The reaction between a TFP ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. glenresearch.comcreative-proteomics.com The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. glenresearch.comchemistrysteps.com This leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the tetrafluorophenol (TFP) group is eliminated as a leaving group, resulting in the formation of a stable amide bond. glenresearch.comcreative-proteomics.com This reaction is efficient and forms a very stable covalent linkage. glenresearch.com

A significant advantage of TFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters is their enhanced stability towards hydrolysis in aqueous solutions, particularly at the basic pH values often required for amine coupling. lumiprobe.comwikipedia.org While both TFP and NHS esters are susceptible to a competing hydrolysis side reaction, TFP esters exhibit a much longer half-life. nih.govresearchgate.net For instance, at pH 10, a TFP surface can have a nearly 10-fold longer half-life than an NHS surface. nih.gov This increased stability leads to higher coupling efficiency and more reproducible labeling. nih.govbroadpharm.com

The optimal pH for conjugating TFP esters to amines is generally slightly higher than for NHS esters, often in the range of 7.5 to 9.0. creative-proteomics.comprecisepeg.com Despite their superior stability, TFP esters are more hydrophobic than NHS esters, which can sometimes necessitate the use of organic co-solvents like DMSO or DMF to ensure solubility and facilitate the reaction. precisepeg.comresearchgate.net

Table 2: Comparison of TFP and NHS Ester Hydrolytic Stability

pH TFP Ester Half-life NHS Ester Half-life
7.0 More stable Less stable
8.0 Significantly more stable Rapid hydrolysis
10.0 ~10-fold longer than NHS ~39 minutes

Data derived from studies on self-assembled monolayers. nih.gov

Orthogonal Reactivity of this compound

The term "orthogonal reactivity" refers to the ability to perform distinct chemical reactions on the same molecule without interference between the reactive groups. The this compound is designed to leverage this principle.

The maleimide groups react selectively with thiols under conditions (pH 6.5-7.5) where the TFP ester's reactivity with amines is minimal. axispharm.comatto-tec.com Subsequently, the pH can be raised to the optimal range for the TFP ester-amine reaction (pH 7.5-9.0), allowing for the second conjugation step to proceed efficiently. creative-proteomics.comprecisepeg.com This sequential, condition-dependent reactivity enables the controlled, stepwise assembly of complex bioconjugates. This strategy is fundamental in the synthesis of molecules like antibody-drug conjugates (ADCs) and PROTACs, where precise placement of different components is critical. acs.orgmedchemexpress.com

Sequential and Simultaneous Conjugation Strategies for Multivalent Constructs

The distinct reactivity profiles of the maleimide and TFP ester groups enable both sequential and, in some cases, simultaneous conjugation strategies for the assembly of multivalent constructs. nih.govsigmaaldrich.comnih.gov The choice of strategy depends on the nature of the biomolecules to be conjugated and the desired final architecture.

Sequential Conjugation is the more controlled and common approach. It leverages the different optimal pH ranges for the maleimide-thiol and TFP ester-amine reactions. A typical sequential strategy might involve two main steps:

First Ligation (Amine-Reactive): The TFP ester of the linker is reacted with a biomolecule containing primary amines (e.g., a protein with accessible lysines) at a pH of 7.5-9.0. At this pH, the reaction with amines is efficient. Any unreacted TFP ester can be quenched or removed through purification.

Second Ligation (Thiol-Reactive): The resulting intermediate, now bearing two maleimide groups, is introduced to one or two thiol-containing molecules (e.g., cysteine-containing peptides or small molecules). This reaction is performed at a lower pH of 6.5-7.5 to ensure specific reaction with the thiols while minimizing potential side reactions with any remaining amines.

Alternatively, the sequence can be reversed, starting with the maleimide-thiol conjugation at pH 6.5-7.5, followed by purification and subsequent reaction of the TFP ester with an amine-containing molecule at a higher pH. This orthogonal, step-wise approach provides precision in constructing complex, well-defined conjugates.

Simultaneous Conjugation , where all components are mixed in a single pot, is theoretically possible but presents significant challenges in controlling the reaction to achieve a homogeneous product. For a successful one-pot reaction, the kinetics of the respective ligations would need to be finely tuned, which can be difficult given the overlapping reactivity ranges and the potential for cross-reactivity. Therefore, sequential strategies are generally preferred for creating defined multivalent constructs.

Table 1: pH Control in Sequential Conjugation with this compound
Functional GroupTarget ResidueOptimal pH RangeBond FormedKey Consideration
TFP EsterPrimary Amine (e.g., Lysine)7.5 - 9.0AmideMore stable to hydrolysis than NHS esters, allowing for a wider reaction window. echemi.comualberta.ca
MaleimideSulfhydryl (e.g., Cysteine)6.5 - 7.5ThioetherReaction is highly specific for thiols within this pH range, minimizing reaction with amines. lumiprobe.com

Minimizing Cross-Reactivity and Side Reactions in Complex Biological Milieux

Working in complex biological environments necessitates strategies to minimize unwanted side reactions and ensure the desired conjugate is formed with high fidelity. The primary side reactions for the functional groups of this compound are hydrolysis and off-target reactions.

For the TFP Ester: The main competing reaction is hydrolysis of the ester bond, which converts the reactive ester into an inert carboxylic acid. While TFP esters are more stable than NHS esters, their rate of hydrolysis increases with pH. ualberta.ca Performing the conjugation at the lower end of the optimal pH range (around 7.5-8.0) and with a sufficient concentration of the target amine can help maximize the yield of the desired amide bond.

For the Maleimide Groups: Maleimide chemistry is subject to two main side reactions:

Hydrolysis: The maleimide ring can undergo hydrolysis to form a maleamic acid derivative, which is unreactive towards thiols. d-nb.info This reaction is also pH-dependent, becoming more significant at higher pH. Storing the linker in an anhydrous solvent like DMSO or DMF and performing the conjugation reaction promptly in the optimal pH range of 6.5-7.5 can mitigate this issue. researchgate.net

Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol can be reversible in the presence of other thiols, such as glutathione, which is abundant in the cellular cytoplasm. ucl.ac.uknih.govthermofisher.com This "deconjugation" can lead to off-target effects and reduced efficacy of the conjugate. A common strategy to create a more stable bond is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation. thermofisher.com This ring-opening reaction, often achieved by a brief incubation at a slightly basic pH (e.g., pH 8.5-9), results in a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. thermofisher.com

Table 2: Strategies to Minimize Side Reactions
Functional GroupSide ReactionMitigation Strategy
TFP EsterHydrolysisUse of non-amine containing buffers, control of pH (7.5-8.0), and ensuring sufficient concentration of the target biomolecule.
MaleimideHydrolysis of Maleimide RingMaintain pH between 6.5-7.5 during conjugation; use anhydrous solvents for storage. d-nb.info
Retro-Michael Addition (Deconjugation)Post-conjugation hydrolysis of the thiosuccinimide ring (e.g., brief incubation at pH 8.5-9) to form a stable succinamic acid thioether. thermofisher.com

By carefully controlling reaction conditions such as pH, temperature, and reaction time, and by implementing post-conjugation stabilization steps, this compound can be used effectively to create well-defined, stable, and functional multivalent constructs for advanced biological applications.

Applications in Chemical Biology and Bioconjugate Chemistry

Engineering of Protein-Based Conjugates Utilizing Bis-Mal-Lysine-PEG4-TFP Ester

The specific and reactive nature of the maleimide (B117702) and TFP ester moieties in this compound makes it a valuable reagent for the construction of precisely engineered protein-based conjugates. This linker facilitates the creation of complex biomolecular structures with tailored functionalities.

Site-Specific Modification of Proteins via Cysteine Residues

The maleimide groups present in this compound exhibit high reactivity towards sulfhydryl groups, which are found in the amino acid cysteine. broadpharm.combroadpharm.com This reactivity allows for the site-specific modification of proteins at cysteine residues. researchgate.net Maleimide-thiol chemistry is a widely used method for bioconjugation due to its high selectivity and efficiency under mild reaction conditions. nih.govresearchgate.net

This approach is particularly useful for creating well-defined bioconjugates where the point of attachment is precisely controlled. researchgate.net To achieve site-specificity, proteins can be engineered to contain a single, accessible cysteine residue, ensuring that the linker attaches at a predetermined location. jove.com This strategy is crucial in the development of therapeutic protein conjugates, such as antibody-drug conjugates (ADCs), where homogeneity of the final product is critical. researchgate.netjove.com The reaction between the maleimide groups and cysteine thiols forms a stable thioether bond, ensuring the integrity of the conjugate. broadpharm.com

Lysine-Directed Conjugation Strategies for Antibody and Peptide Functionalization

The TFP ester component of this compound is reactive towards primary amines, such as the epsilon-amino group of lysine (B10760008) residues. broadpharm.com Lysine residues are abundant and often surface-exposed on proteins, making them accessible targets for conjugation. invivogen.com While the high number of lysine residues can lead to heterogeneous products in traditional conjugation methods, strategies have been developed to achieve site-selective modification. researchgate.net

Functionalization of Oligonucleotides and Other Biomolecules

The versatility of this compound extends to the functionalization of other biomolecules, including oligonucleotides. nih.govnih.gov PEGylation, the attachment of PEG chains to molecules, is a common strategy to improve the pharmacokinetic properties of therapeutic oligonucleotides. nih.gov By incorporating a linker like this compound, oligonucleotides can be conjugated to other molecules, such as targeting ligands or imaging agents.

The process often involves introducing a reactive group, such as an amine, onto the oligonucleotide, which can then react with the TFP ester of the linker. nih.govmdpi.com This allows for the creation of oligonucleotide conjugates with enhanced stability, improved cellular uptake, and targeted delivery. nih.govcreative-biogene.com The PEG component of the linker can help to shield the oligonucleotide from nuclease degradation and reduce immunogenicity. nih.gov

Role in Proteolysis-Targeting Chimeras (PROTACs) Research

This compound has emerged as a significant tool in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs). cymitquimica.commedchemexpress.comanjiechem.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govmedchemexpress.com

This compound as a Core Polyethylene (B3416737) Glycol (PEG)-Based PROTAC Linker

This compound is frequently utilized as a PEG-based linker in the synthesis of PROTACs. cymitquimica.commedchemexpress.cominvivochem.cn The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein (the "warhead") to the ligand that recruits the E3 ligase (the "anchor"). nih.govnih.gov The PEG4 portion of this compound provides a flexible and hydrophilic spacer, which is often crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

The dual reactivity of the linker, with its maleimide and TFP ester groups, allows for the sequential or orthogonal conjugation of the two different ligands required for PROTAC assembly. This modularity facilitates the synthesis of a diverse range of PROTACs for various target proteins.

Linker Design Considerations for PROTAC Efficacy and Target Protein Degradation Mechanisms

The nature of the linker in a PROTAC profoundly influences its efficacy. nih.govnih.gov The length, composition, and flexibility of the linker are critical parameters that must be optimized for each specific target and E3 ligase combination. computabio.com A well-designed linker positions the target protein and the E3 ligase in a manner that is optimal for ubiquitination. mdpi.com

The PEG component of linkers like this compound can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.gov However, the linker is not merely a passive spacer. Its structure can impact the stability and cooperativity of the ternary complex, which are key determinants of degradation efficiency. nih.govresearchgate.net Researchers often synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker for a given biological target. mdpi.comresearchgate.net Computational modeling and structural biology are increasingly being used to guide rational linker design and accelerate the development of effective PROTACs. nih.govcomputabio.com

Integration with E3 Ubiquitin Ligase Ligands and Target Protein Ligands in PROTAC Architectures

One of the most significant applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comchemicalbook.com PROTACs are novel therapeutic agents that function by hijacking the body's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade disease-causing proteins. medchemexpress.commedchemexpress.com

A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. medchemexpress.commedchemexpress.com this compound serves as an effective PEG-based PROTAC linker. medchemexpress.comcymitquimica.com

The synthesis of a PROTAC using this linker typically involves a two-step process. First, the TFP ester end of the linker is reacted with a primary amine on the E3 ligase ligand. Subsequently, one of the maleimide groups is used to conjugate the target protein ligand, often through a cysteine residue. The second maleimide group can be used to attach other moieties or can be capped. This modular approach allows for the systematic construction of PROTACs with varying E3 ligase and target protein specificities.

Table 1: Functional Groups of this compound and Their Roles in PROTAC Synthesis

Functional GroupReactive TowardsRole in PROTAC Synthesis
Maleimide Group 1Thiol (e.g., Cysteine)Conjugation to the target protein ligand.
Maleimide Group 2Thiol (e.g., Cysteine)Potential for further modification or capping.
TFP EsterPrimary Amine (e.g., Lysine)Conjugation to the E3 ubiquitin ligase ligand.
PEG4 Linker-Provides spacing and improves solubility.

Development of Advanced Diagnostic and Imaging Probes

The unique reactivity of this compound also lends itself to the development of sophisticated tools for diagnostics and bio-imaging. lookchem.com Its ability to specifically couple with different biomolecules is key to constructing probes that can detect and visualize biological processes at a molecular level.

Conjugation with Reporter Molecules for Biosensor Development

In the realm of biosensors, this compound can be used to link a biological recognition element, such as an antibody or a peptide, to a reporter molecule, such as a fluorescent dye. lookchem.com The TFP ester can be used to attach the linker to the recognition element, while a maleimide group can be used to conjugate a thiol-containing reporter molecule. This results in a highly specific probe that can generate a detectable signal upon binding to its target analyte. The hydrophilic PEG spacer helps to minimize non-specific binding and improve the signal-to-noise ratio of the biosensor.

Strategies for Imaging Agent Functionalization and Improved Performance

For in vivo imaging applications, this compound can be used to functionalize imaging agents to enhance their performance. axispharm.com For instance, it can be used to attach targeting ligands to the surface of nanoparticles or other imaging probes, thereby directing them to specific tissues or cell types. The PEG linker can also help to improve the pharmacokinetic properties of the imaging agent, such as increasing its circulation time and reducing its immunogenicity. biosynth.com

Research has shown the utility of similar TFP ester-containing linkers in the development of radiolabeled probes for positron emission tomography (PET) imaging. snmjournals.orgmdpi.com The TFP ester allows for efficient labeling of biomolecules with radioisotopes. snmjournals.org While direct studies on this compound in this specific context are emerging, the principle of using its reactive handles for the conjugation of imaging moieties is well-established.

Contributions to Novel Biocompatible Materials

The application of this compound extends beyond therapeutics and diagnostics into the field of material science, particularly in the creation of advanced biocompatible materials. lookchem.com

Utilization as a Building Block in Polymer Science for Tailored Materials

In polymer science, this compound can be utilized as a versatile building block for the synthesis of novel polymers with tailored properties. lookchem.comambeed.com The two maleimide groups can participate in polymerization reactions with dithiol-containing monomers, leading to the formation of linear or cross-linked polymers. The TFP ester can be used to incorporate other functionalities into the polymer backbone either before or after polymerization. This allows for the creation of materials with precisely controlled chemical and physical properties.

Tailoring Material Properties through Specific Bioconjugation

The reactive groups of this compound allow for the surface modification of materials to enhance their biocompatibility and functionality. lookchem.com For example, a material can be functionalized with this linker, and then peptides or other bioactive molecules can be attached via the maleimide or TFP ester groups. This can be used to create materials that promote cell adhesion, resist biofouling, or have specific catalytic activities. The ability to tailor material properties through such specific bioconjugation opens up possibilities for applications in tissue engineering, regenerative medicine, and drug delivery systems. lookchem.comaxispharm.com

Surface Functionalization Strategies for Biomaterials and Medical Devices

The compound this compound is a heterotrifunctional crosslinker that offers a versatile platform for the surface functionalization of biomaterials and medical devices. Its unique architecture, featuring two maleimide groups and a tetrafluorophenyl (TFP) ester, allows for the covalent attachment of biomolecules to a variety of surfaces, thereby modifying their physicochemical and biological properties. The integrated polyethylene glycol (PEG) spacer enhances the water solubility of the conjugate and can reduce non-specific protein adsorption, a critical factor in the biocompatibility of medical devices. broadpharm.comissuu.com

The surface functionalization process using this compound typically involves a two-step or a sequential one-pot strategy. This allows for controlled and site-specific immobilization of biomolecules, which is crucial for maintaining their biological activity.

Dual-Functionality for Surface Anchoring and Biomolecule Conjugation

The core principle behind the utility of this compound in surface modification lies in the orthogonal reactivity of its functional groups. The TFP ester provides a reactive handle for covalent attachment to surfaces that are pre-functionalized with primary amines. broadpharm.com Concurrently, the two maleimide groups are available for conjugation with thiol-containing biomolecules, such as peptides or proteins with cysteine residues. broadpharm.comnih.gov

A general strategy for surface functionalization can be described as follows:

Surface Preparation: The surface of the biomaterial or medical device is first modified to introduce primary amine groups. This can be achieved through various surface chemistry techniques, such as plasma treatment followed by aminosilanization for materials like glass, silicon, or metal oxides. biochempeg.com

Linker Immobilization: The amine-functionalized surface is then reacted with the TFP ester end of the this compound. TFP esters are known to react efficiently with primary amines to form stable amide bonds and are less susceptible to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, offering a wider reaction window. stratech.co.uk

Biomolecule Conjugation: Once the linker is anchored to the surface, the maleimide groups are exposed and available for reaction. Thiol-containing biomolecules are then introduced, and the maleimide groups react specifically with the thiol groups via a Michael addition reaction to form a stable thioether linkage. nih.govaxispharm.com This reaction is highly efficient and proceeds under mild conditions, which is essential for preserving the structure and function of the immobilized biomolecules. axispharm.com

The presence of two maleimide groups on the lysine scaffold allows for the potential of either creating a higher density of a single type of biomolecule on the surface or for the sequential or simultaneous immobilization of two different thiol-containing molecules.

Research Findings and Applications

While specific research articles detailing the use of this compound for surface functionalization are not abundant, the principles of its constituent reactive groups are well-established in the field of biomaterial science. For instance, maleimide-terminated PEG linkers are widely used for the biofunctionalization of surfaces to enhance cell adhesion and proliferation. nih.gov The maleimide-thiol reaction is a cornerstone of bioconjugation due to its high specificity and reliability. axispharm.com

Similarly, TFP esters are recognized for their utility in attaching molecules to amine-functionalized surfaces. rsc.org The combination of these reactive groups in a single linker molecule, such as this compound, provides a powerful tool for creating multifunctional surfaces.

The table below summarizes the key reactive groups of this compound and their roles in surface functionalization.

Reactive GroupTarget Functional GroupReaction TypeBond FormedPrimary Role in Surface Functionalization
Tetrafluorophenyl (TFP) EsterPrimary Amine (-NH₂)AcylationAmideAnchoring the linker to an amine-functionalized surface. broadpharm.comstratech.co.uk
MaleimideThiol/Sulfhydryl (-SH)Michael AdditionThioetherCovalent attachment of thiol-containing biomolecules. broadpharm.comaxispharm.com

The hydrophilic PEG4 spacer plays a crucial role in these applications. By extending from the surface, it creates a hydrated layer that can prevent the non-specific binding of proteins and cells, a phenomenon known as bio-fouling. This is particularly important for medical implants and diagnostic devices that come into contact with biological fluids. broadpharm.comissuu.com

The versatility of this linker is further highlighted by the potential to create surfaces with controlled densities and orientations of immobilized biomolecules. For example, by controlling the density of amine groups on the surface and the concentration of the linker, it is possible to tailor the spacing of the attached biomolecules, which can be critical for applications such as biosensors and tissue engineering scaffolds. researchgate.net

Methodological Considerations and Advanced Techniques in Bis Mal Lysine Peg4 Tfp Ester Research

Optimization of Bioconjugation Reaction Conditions for Bis-Mal-Lysine-PEG4-TFP Ester

The efficiency and specificity of conjugating this compound to biomolecules are profoundly influenced by the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reactant concentrations, temperature, and reaction time.

The choice of solvent is a critical factor in bioconjugation reactions involving this compound. While aqueous buffers are often preferred to maintain the native conformation of biomolecules, the limited aqueous solubility of some crosslinkers can present challenges. This compound, with its polyethylene (B3416737) glycol (PEG) spacer, exhibits enhanced water solubility axispharm.combroadpharm.com. However, the TFP ester at one end and the bis-maleimide lysine (B10760008) core at the other introduce some hydrophobicity vectorlabs.com.

For reactions where solubility is a concern, the use of water-miscible organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be beneficial vectorlabs.comlumiprobe.comwindows.net. It is crucial to ensure that the final concentration of the organic solvent is low enough (typically less than 10%) to prevent denaturation of the protein or biomolecule being conjugated windows.net. The selection of an appropriate solvent system is therefore a balance between ensuring the solubility of the crosslinker and maintaining the integrity of the biological substrate.

The concentration of both the this compound and the target biomolecule significantly impacts the conjugation efficiency. A molar excess of the crosslinker is often used to drive the reaction to completion; however, an excessive amount can lead to unwanted side reactions and complicate the purification process lumiprobe.com. The optimal molar ratio of the crosslinker to the biomolecule must be determined empirically for each specific application to achieve the desired degree of labeling while minimizing non-specific modifications chromatographyonline.com.

Table 1: Solvent Systems for Bioconjugation with this compound

Solvent System Advantages Considerations
Aqueous Buffers (e.g., PBS) Maintains protein stability and native conformation. May have limited solubility for some crosslinkers.

Temperature is a critical parameter that influences the rate of both the desired conjugation reactions and potential side reactions. The reaction between the maleimide (B117702) groups of this compound and thiol groups is temperature-sensitive researchgate.net. While reactions are often carried out at room temperature or 37°C, lower temperatures (e.g., 4°C) can be used to slow down the reaction rate and potentially increase specificity, though this may require longer incubation times researchgate.net.

The kinetics of the TFP ester reaction with primary amines are also temperature-dependent. The stability of the TFP ester itself is a consideration, as hydrolysis can occur, particularly at higher pH and temperatures. TFP esters are generally more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, providing a wider window for conjugation vectorlabs.com.

The reaction time is another crucial variable that must be optimized. Insufficient reaction time will result in incomplete conjugation, while excessively long incubation periods can lead to degradation of the reactants or the conjugate, as well as an increase in non-specific reactions. The progress of the conjugation reaction should be monitored over time to determine the optimal endpoint.

Table 2: General Temperature and Time Considerations for this compound Conjugation

Reaction Temperature Range Time Dependence Key Considerations
Maleimide-Thiol 4°C - 37°C Reaction is slower at lower temperatures, requiring longer incubation. Lower temperatures can enhance specificity.

Analytical Methodologies for Conjugate Characterization

Following the bioconjugation reaction, a comprehensive characterization of the resulting conjugate is essential to confirm its structure, purity, and homogeneity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic methods provide valuable information about the structure and integrity of the bioconjugate.

UV/Vis Spectroscopy: This technique is often used to determine the concentration of the protein and can also be used to estimate the degree of conjugation if the attached molecule has a distinct chromophore nih.gov.

Mass Spectrometry (MS): MS is a powerful tool for the characterization of bioconjugates nih.gov. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) can provide the molecular weight of the intact conjugate, confirming the successful attachment of the crosslinker and any associated payload . MS can also be used to determine the distribution of different conjugated species nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for large protein conjugates due to the complexity of the spectra, NMR can provide detailed structural information for smaller conjugates or for analyzing the crosslinker itself.

Fluorescence Spectroscopy: If a fluorescent tag is incorporated via the this compound, fluorescence spectroscopy can be used to confirm conjugation and quantify the degree of labeling.

Chromatographic techniques are indispensable for the purification of bioconjugates and the assessment of their purity.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius . This method is effective for removing unreacted small molecules, such as the crosslinker, from the larger bioconjugate . It can also be used to separate monomeric conjugates from aggregates.

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity . It is a high-resolution technique that can often separate conjugates with different degrees of labeling and even positional isomers chromatographyonline.com.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity nih.gov. Similar to IEX, changes in the surface properties of a biomolecule upon conjugation can be exploited for separation.

Table 3: Chromatographic Techniques for the Analysis of this compound Conjugates

Technique Principle of Separation Application in Conjugate Analysis
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius Removal of unreacted crosslinker, separation of aggregates.
Reversed-Phase Chromatography (RPC) Hydrophobicity High-resolution separation of different conjugate species and isomers.
Ion-Exchange Chromatography (IEX) Net Charge Separation of conjugated from unconjugated molecules, and different isoforms.

Design of Experiments and Statistical Analysis in Bioconjugation Research

To efficiently optimize the numerous parameters involved in bioconjugation with this compound, a systematic approach such as Design of Experiments (DoE) is highly valuable mt.comsartorius.com. DoE allows for the simultaneous investigation of multiple factors and their interactions, leading to a comprehensive understanding of the process with a reduced number of experiments compared to traditional one-factor-at-a-time (OFAT) methods duoningbio.com.

In the context of this compound research, DoE can be used to screen for critical process parameters such as pH, temperature, reactant concentrations, and reaction time duoningbio.comsartorius.com. Statistical analysis of the experimental results can then be used to build predictive models that identify the optimal conditions to achieve desired critical quality attributes of the conjugate, such as a specific drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs) sartorius.comsartorius.com. This approach not only accelerates process development but also provides a more robust understanding of the "design space" within which the conjugation process is reliable and reproducible sartorius.com.

Future Directions and Emerging Research Avenues for Bis Mal Lysine Peg4 Tfp Ester

Innovations in Linker Chemistry and Design for Enhanced Bioconjugation Efficiency

The effectiveness of bioconjugates is highly dependent on the linker's chemical and biological properties, such as stability, reactivity, and solubility. researchgate.net Innovations in linker chemistry are focused on overcoming the limitations of current technologies to produce more efficient and stable bioconjugates.

One area of innovation involves enhancing the stability of the maleimide-thiol linkage. While widely used, thiosuccinimide linkages formed from maleimides can be unstable, potentially leading to suboptimal performance of the bioconjugate. researchgate.net Research is underway to develop next-generation maleimide-based linkers with increased stability. For example, modifications to the maleimide (B117702) ring, such as the introduction of a dioxane motif, have been shown to increase hydrophilicity and serum stability. researchgate.net Another approach involves developing entirely new thiol-specific reagents, like 5-methylene pyrrolones (5MPs), which exhibit improved stability and specificity compared to maleimides. researchgate.net There is also growing interest in developing methods for the on-demand detachment of maleimide linkages, which could expand their utility as reversible protecting groups or cleavable linkers in protein synthesis. chemrxiv.org

The table below summarizes key features of different maleimide-based linker strategies.

Linker StrategyKey FeaturesPotential Advantages
Classical Maleimide Reacts with thiols to form thiosuccinimide linkage.Synthetically accessible, good reactivity. researchgate.net
Maleimidomethyl Dioxane (MD) Increased hydrophilicity.Increased serum stability. researchgate.net
5-Methylene Pyrrolones (5MPs) Highly thiol-specific.Improved stability, tracelessly removable. researchgate.net
Reversible Maleimide Linkers Can be cleaved on-demand (e.g., using PdII complexes).Allows for reversible bioconjugation and use as protecting groups. chemrxiv.org

Improvements to the amine-reactive portion of the linker are also being explored. The TFP ester in Bis-Mal-Lysine-PEG4-TFP ester is less susceptible to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, offering an advantage in aqueous reaction conditions. lookchem.combroadpharm.com Further research into alternative amine-reactive groups could lead to even greater reaction efficiency and stability.

Expanding the Scope of this compound Applications in Emerging Fields of Chemical Biology

The unique properties of this compound make it a valuable tool for a range of emerging applications in chemical biology. nih.gov Its ability to connect two different molecules has significant implications for the development of novel therapeutics and diagnostic agents. lookchem.comnih.gov

One promising area is the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.combldpharm.com The linker plays a crucial role in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. bldpharm.com this compound is a PEG-based linker that can be used in the synthesis of PROTACs. medchemexpress.comcymitquimica.com

Another emerging application is in the field of targeted protein degradation beyond PROTACs, including the development of molecular glues and other novel degrader modalities. The ability to link different protein-binding moieties makes this compound a versatile tool for creating new chemical inducers of dimerization. nih.gov

Furthermore, the linker's properties are well-suited for applications in diagnostics and imaging . By conjugating a targeting moiety (like an antibody) to a reporter molecule (like a fluorophore), this compound can be used to create highly specific imaging agents. lookchem.com This has potential applications in areas like the selective imaging of cancer cells. researchgate.net

The table below outlines potential emerging applications for this compound.

Emerging FieldApplication of this compound
Targeted Protein Degradation Synthesis of PROTACs and other bifunctional degraders. medchemexpress.combldpharm.com
Chemical Genetics Creation of chemical inducers of dimerization to study protein-protein interactions. nih.gov
Cellular Imaging Development of targeted imaging agents by linking targeting molecules to fluorophores. lookchem.comresearchgate.net
Nucleic Acid Therapeutics Bioconjugation strategies for the targeted delivery of RNA or DNA-based drugs. acs.org
Materials Science Creation of novel biocompatible materials with tailored properties. lookchem.comglowbase.com

Development of Automated Synthesis and High-Throughput Screening Methodologies for Bioconjugate Discovery

The discovery and optimization of novel bioconjugates, such as ADCs and PROTACs, can be a time-consuming and resource-intensive process. rsc.orgoxfordglobal.com The development of automated synthesis and high-throughput screening (HTS) methodologies is crucial for accelerating this process. rsc.org

Automated synthesis platforms , often utilizing liquid handling robotics, can perform small-scale synthesis of large libraries of bioconjugates with varying linkers, payloads, and conjugation sites. researchgate.net This allows for the rapid generation of diverse chemical matter for subsequent screening. Technologies like acoustic dispensing can be used to synthesize libraries in high-density formats (e.g., 1536-well plates) on a nanomole scale. rsc.org

High-throughput screening (HTS) techniques are then used to evaluate the synthesized bioconjugates for desired properties. sigmaaldrich.com This can include assays for binding affinity, stability, and biological activity. Mass spectrometry-based methods, such as desorption electrospray ionization (DESI), are particularly well-suited for HTS as they allow for rapid, label-free analysis of small sample volumes. researchgate.net The combination of automated synthesis and HTS enables the rapid identification of lead compounds from large libraries, significantly reducing the time and cost of discovery. rsc.org

The following table highlights key technologies in this area.

TechnologyApplication in Bioconjugate DiscoveryKey Advantages
Liquid Handling Robotics Automated synthesis of bioconjugate libraries. researchgate.netIncreased throughput, precision, and reproducibility. sigmaaldrich.com
Acoustic Dispensing Miniaturized, on-the-fly compound synthesis. rsc.orgReduced reagent consumption, high-density formatting. rsc.org
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) High-throughput screening of reaction products and bioassays. researchgate.netRapid, label-free analysis, minimal sample preparation. researchgate.net
Tangential Flow Filtration (TFF) Automated, high-throughput purification of bioconjugates. formulatrix.comFaster processing times, suitable for various scales. formulatrix.com

Addressing Challenges in Complex Bioconjugate Synthesis and Characterization

The synthesis and characterization of complex bioconjugates present several challenges. These include ensuring site-specificity, dealing with product heterogeneity, and developing robust analytical methods. oxfordglobal.comkbdna.com

Site-specificity is a major challenge in bioconjugation. kbdna.com Traditional methods often result in a heterogeneous mixture of products with varying conjugation sites and drug-to-antibody ratios (DARs), which can impact efficacy and safety. oxfordglobal.com The use of linkers like this compound, which target specific functional groups, helps to control the conjugation chemistry. However, achieving true site-specificity often requires protein engineering techniques, such as the incorporation of unnatural amino acids, to introduce a unique reactive handle at a desired location. kbdna.com

Product heterogeneity is another significant hurdle. oxfordglobal.com Even with site-specific conjugation strategies, the resulting bioconjugates can be complex mixtures. This heterogeneity makes characterization and ensuring batch-to-batch consistency difficult. oxfordglobal.com

Analytical characterization of these complex molecules requires a combination of advanced techniques. Mass spectrometry, chromatography, and various spectroscopic methods are essential for determining the purity, stability, and structural integrity of the bioconjugate. oxfordglobal.commdpi.com For example, Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be used to confirm the formation of the desired covalent bonds. mdpi.com

The table below summarizes common challenges and potential solutions in bioconjugate synthesis and characterization.

ChallengeDescriptionPotential Solutions
Lack of Site-Specificity Conjugation occurs at multiple, non-specific sites on the biomolecule. kbdna.comUse of site-specific conjugation chemistries, incorporation of unnatural amino acids, enzymatic ligation. kbdna.com
Product Heterogeneity The final product is a mixture of different bioconjugate species. oxfordglobal.comAdvanced purification techniques (e.g., chromatography), development of more controlled conjugation methods. oxfordglobal.com
Low Reaction Yields Inefficient conjugation reactions lead to low product yields. kbdna.comOptimization of reaction conditions (e.g., pH, temperature, solvent), use of more reactive linkers. kbdna.com
Instability of the Bioconjugate The linker or the biomolecule may degrade during synthesis or storage. kbdna.comDevelopment of more stable linkers, optimization of formulation and storage conditions. ku.edu
Complex Analytical Characterization Difficult to fully characterize the structure and purity of the final product. oxfordglobal.comUse of a combination of analytical techniques, including mass spectrometry, chromatography, and spectroscopy. oxfordglobal.commdpi.com

Q & A

Q. How can conflicting results in cytotoxicity assays (e.g., MTT vs. live/dead staining) for this compound conjugates be reconciled?

  • Answer : Discrepancies may stem from assay sensitivity thresholds or conjugate aggregation. Normalize data to internal controls (e.g., untreated cells) and validate with orthogonal assays (e.g., ATP luminescence). Perform particle size analysis (DLS) to rule out aggregation artifacts. Use Bayesian meta-analysis to weigh evidence from conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-Mal-Lysine-PEG4-TFP ester
Reactant of Route 2
Reactant of Route 2
Bis-Mal-Lysine-PEG4-TFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.